(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester
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Overview
Description
(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester is an organic compound with the molecular formula C13H20N2O3. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester typically involves the reaction of 3-amino-4-methoxybenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-methylbenzyl)-ethylcarbamic acid tert-butyl ester
- (3-Amino-4-ethoxybenzyl)-ethylcarbamic acid tert-butyl ester
- (3-Amino-4-chlorobenzyl)-ethylcarbamic acid tert-butyl ester
Uniqueness
(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the methoxy group enhances its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-6-17(14(18)20-15(2,3)4)10-11-7-8-13(19-5)12(16)9-11/h7-9H,6,10,16H2,1-5H3 |
InChI Key |
VFXUDFYTNDCSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)OC)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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